6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples are:
- 2-(4-pyridyl)benzothiazole
- 3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl-benzothiazole
Uniqueness
What sets 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRPRKBEBMOVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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